![molecular formula C16H14N2O3 B5822894 2-(3,4-dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5822894.png)
2-(3,4-dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole
Overview
Description
The compound “2-(3,4-dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and an oxadiazole group (a ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms). The “3,4-dimethoxyphenyl” part suggests the presence of two methoxy groups (O-CH3) attached to the phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic chemistry reactions, such as condensation, substitution, or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be analyzed using various spectroscopic techniques, computational chemistry, and kinetic studies .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would typically be determined experimentally .Scientific Research Applications
1. Intermediate in the Preparation of Muscle Relaxants This compound has been employed as an intermediate in the preparation of the muscle relaxant papaverin . Papaverin is a vasodilator used in the treatment of conditions like cerebral vasospasm, vasospasm following subarachnoid hemorrhage, and other conditions involving spasm of smooth muscles .
Synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile
The compound has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile . This derivative could have potential applications in various fields, although specific uses are not mentioned .
Preparation of Modified Diterpene
It has also been used in the preparation of modified diterpene (±) nimbidiol which relies on a sulfenium ion promoted polyene cyclization . Diterpenes have a wide range of biological activities and are used in medicine, agriculture, and bioengineering .
Nonlinear Optical Applications
A related compound, 4-[2-(3,4-dimethoxyphenyl)ethenyl]-1-methylpyridinium tetraphenylborate (DSTPB), has been used in the field of nonlinear optics . Nonlinear optical materials are crucial for the development of optoelectronic devices, including optical switches and telecommunication components .
Laser Damage Threshold Applications
The DSTPB crystal exhibits a high laser-induced damage threshold, making it suitable for applications that require resistance to high-intensity laser light .
Third-Order Nonlinear Optical Properties
The DSTPB crystal exhibits third-order nonlinear optical properties, indicating potential applications in areas like optical switching and communications .
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-19-13-9-8-12(10-14(13)20-2)16-18-17-15(21-16)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDXWESXJDOOTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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